9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid
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Overview
Description
The compound 9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide; sulfuric acid is a derivative of tetracycline antibiotics. It is known for its broad-spectrum antibacterial properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from the basic tetracycline structure. The process includes:
Amination: Introduction of the amino group at the 9th position.
Dimethylation: Addition of dimethylamino groups at the 4th and 7th positions.
Hydroxylation: Introduction of hydroxyl groups at the 1st, 10th, 11th, and 12a positions.
Carboxamidation: Addition of a carboxamide group at the 2nd position.
These reactions typically require specific catalysts and conditions, such as controlled temperatures and pH levels, to ensure the desired modifications are achieved.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often involving purification steps like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its antibacterial properties and effects on bacterial cell walls.
Medicine: Investigated for potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action disrupts the translation process, ultimately leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Tetracycline: The parent compound with a similar structure but lacking some modifications.
Minocycline: A derivative with additional modifications that enhance its antibacterial properties.
Doxycycline: Another tetracycline derivative with improved pharmacokinetic properties.
Uniqueness
The compound’s unique combination of amino, dimethylamino, hydroxyl, and carboxamide groups gives it distinct antibacterial properties and a broader spectrum of activity compared to its counterparts.
Properties
Molecular Formula |
C23H30N4O11S |
---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C23H28N4O7.H2O4S/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;1-5(2,3)4/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);(H2,1,2,3,4) |
InChI Key |
NIPQNMFANKZKNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.OS(=O)(=O)O |
Origin of Product |
United States |
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